

An In-depth Technical Guide to Tetramethrin-d6: Molecular Weight, Properties, and Applications

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Compound of Interest

Compound Name: **Tetramethrin-d6**

Cat. No.: **B15581273**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin is a broad-spectrum, synthetic pyrethroid insecticide known for its rapid knockdown effect on a variety of insects.^[1] As with many analytical studies involving the quantification of pesticides in complex matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This technical guide provides an in-depth overview of **Tetramethrin-d6**, a deuterated analog of Tetramethrin, with a focus on its molecular weight, physicochemical properties, and its application as an internal standard in analytical methodologies.

Core Concepts: Molecular Weight and Isotopic Labeling

The key to the utility of **Tetramethrin-d6** in quantitative analysis is its mass difference from the non-labeled Tetramethrin. This mass difference, arising from the substitution of six hydrogen atoms with six deuterium atoms, allows for its differentiation by mass spectrometry while maintaining nearly identical chemical and physical properties to the analyte of interest.

Calculation of Molecular Weight

The molecular formula for Tetramethrin is $C_{19}H_{25}NO_4$.^{[2][3][4][5]} The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. To calculate the molecular

weight of **Tetramethrin-d6**, we first calculate the molecular weight of unlabeled Tetramethrin and then account for the mass difference between hydrogen and deuterium.

- Atomic weight of Carbon (C): ~12.011 amu
- Atomic weight of Hydrogen (H): ~1.008 amu
- Atomic weight of Nitrogen (N): ~14.007 amu
- Atomic weight of Oxygen (O): ~15.999 amu
- Atomic weight of Deuterium (D): ~2.014 amu

Molecular Weight of Tetramethrin ($C_{19}H_{25}NO_4$): $(19 * 12.011) + (25 * 1.008) + (1 * 14.007) + (4 * 15.999) = 228.209 + 25.2 + 14.007 + 63.996 = 331.412$ amu

Molecular Weight of **Tetramethrin-d6** ($C_{19}H_{19}D_6NO_4$): To calculate the molecular weight of **Tetramethrin-d6**, we subtract the mass of 6 hydrogen atoms and add the mass of 6 deuterium atoms. $331.412 - (6 * 1.008) + (6 * 2.014) = 331.412 - 6.048 + 12.084 = 337.448$ amu

While the exact location of the deuterium atoms can vary depending on the synthesis, they are typically placed on a part of the molecule that is stable and not prone to exchange with hydrogen atoms from the surrounding environment. A common location for deuteration in pyrethroid standards is on the chrysanthemic acid moiety.

Data Presentation

The following table summarizes the key quantitative data for Tetramethrin and its deuterated analog.

Property	Tetramethrin	Tetramethrin-d6
Molecular Formula	$C_{19}H_{25}NO_4$	$C_{19}H_{19}D_6NO_4$
Monoisotopic Mass	331.1784 g/mol	337.2161 g/mol
Average Molecular Weight	331.41 g/mol [2] [4] [5] [6]	337.448 g/mol

Experimental Protocols

The primary application of **Tetramethrin-d6** is as an internal standard for the quantification of Tetramethrin in various matrices, such as environmental samples (water, soil), biological fluids (blood, urine), and consumer products.^[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.^[8]

General Protocol for Tetramethrin Quantification using GC-MS/MS with Tetramethrin-d6 Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized based on the matrix and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

- Objective: To extract and concentrate Tetramethrin and **Tetramethrin-d6** from the sample matrix and remove interfering substances.
- Procedure:
 - Spike a known amount of **Tetramethrin-d6** internal standard solution into the sample.
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the sample onto the SPE cartridge.
 - Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar interferences.
 - Elute the analytes with an appropriate organic solvent (e.g., acetone or ethyl acetate).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

2. GC-MS/MS Analysis

- Objective: To separate Tetramethrin and **Tetramethrin-d6** chromatographically and detect them with high selectivity and sensitivity using tandem mass spectrometry.
- Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
- GC Conditions:
 - Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injector Temperature: 280 °C.
 - Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MS/MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Tetramethrin: Precursor ion (e.g., m/z 164) -> Product ions (e.g., m/z 136, 107).
 - **Tetramethrin-d6**: Precursor ion (e.g., m/z 170) -> Product ions (e.g., m/z 142, 110).

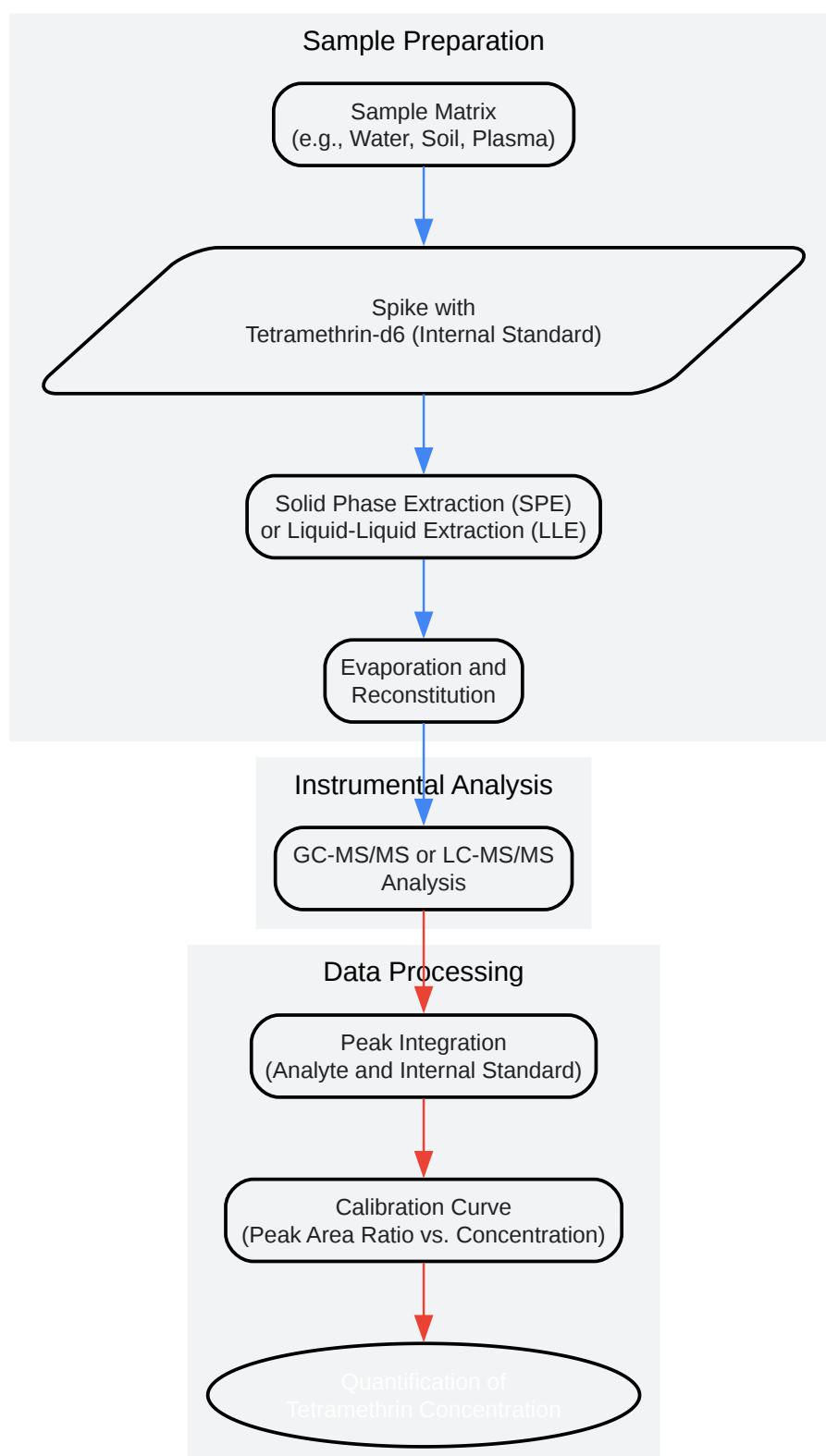
3. Quantification

- Procedure:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of Tetramethrin and a constant concentration of **Tetramethrin-d6**.
- Plot the ratio of the peak area of Tetramethrin to the peak area of **Tetramethrin-d6** against the concentration of Tetramethrin.
- Determine the concentration of Tetramethrin in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

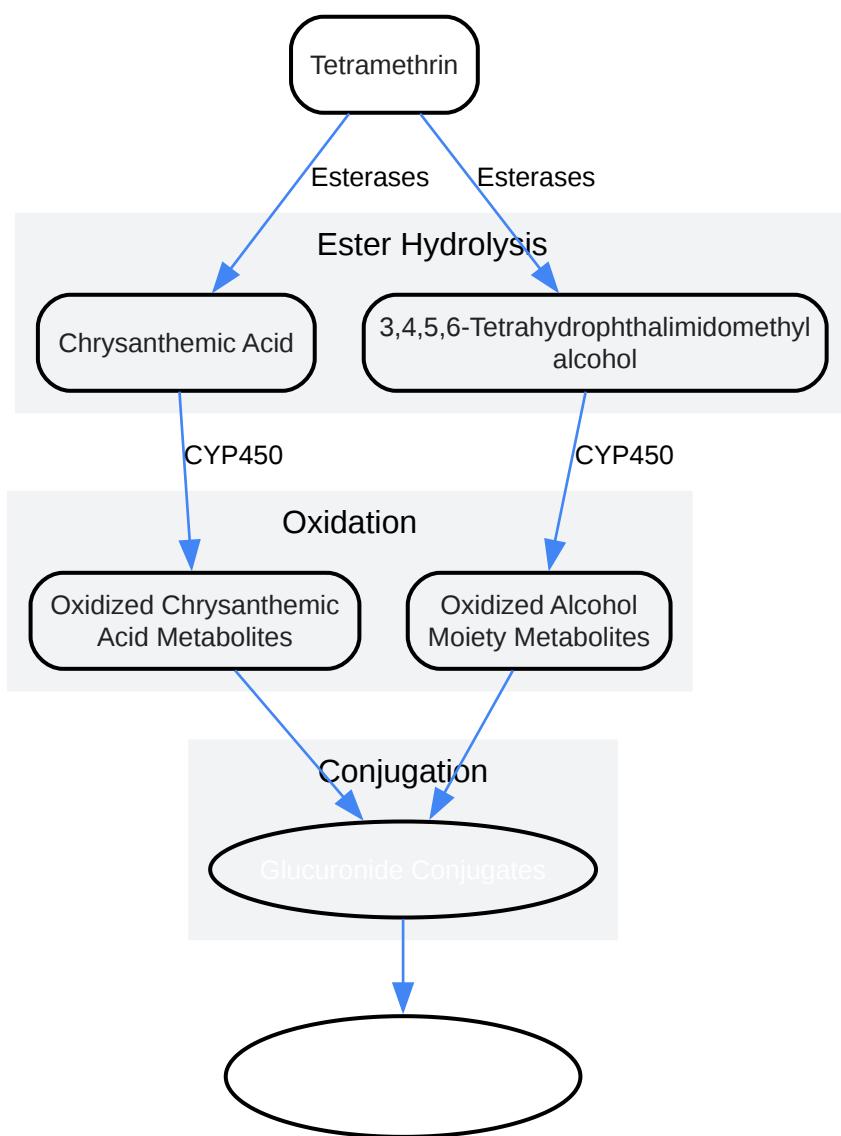


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Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Pathway of Tetramethrin

The metabolism of Tetramethrin in mammals primarily involves ester hydrolysis, oxidation, and conjugation.^[9] The major metabolic reactions include cleavage of the ester bond and modifications to both the chrysanthemic acid and the alcohol moieties.^{[9][10][11][12]}

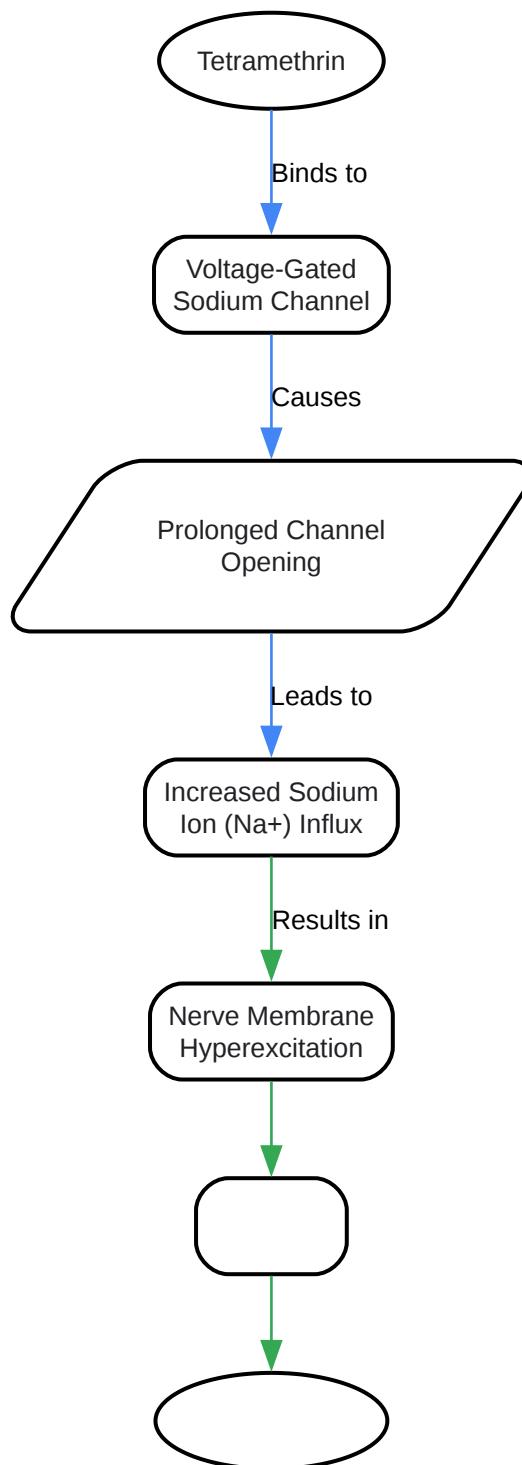


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Caption: Simplified metabolic pathway of Tetramethrin in mammals.

Mode of Action of Tetramethrin

Tetramethrin, like other pyrethroid insecticides, exerts its toxic effects by acting as a neurotoxin. [1][9] It targets the voltage-gated sodium channels in the nervous system of insects.[1]



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Caption: Mode of action of Tetramethrin on insect nervous system.

Conclusion

Tetramethrin-d6 is an indispensable tool for researchers and analytical chemists requiring accurate quantification of Tetramethrin. Its molecular weight of approximately 337.45 g/mol , differing from the native compound by about 6 mass units, allows for its effective use as an internal standard in mass spectrometric methods. The protocols and pathways described in this guide provide a comprehensive overview for professionals in the fields of environmental science, toxicology, and drug development, enabling more reliable and reproducible analytical outcomes. The commercial availability of **Tetramethrin-d6** facilitates its implementation in routine testing and research applications.[13]

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